Molecular Weight and Hydrogen Bond Donor Count vs. N-H Parent
The N-ethyl substitution eliminates the sole hydrogen bond donor present in the N-H parent, reducing the donor count from 1 to 0 and increasing molecular weight by 28 Da. This alters crystal packing and solvent compatibility. The N-H parent 3-nitro-N-[(3-nitrophenyl)diazenyl]aniline has an exact mass of 287.06557 Da and one H-bond donor, while the N-ethyl target has a calculated exact mass of 315.09675 Da and zero donors [1].
| Evidence Dimension | Molecular weight and hydrogen bond donor count |
|---|---|
| Target Compound Data | MW (exact): 315.09675 Da; H-bond donors: 0 |
| Comparator Or Baseline | 3-Nitro-N-[(3-nitrophenyl)diazenyl]aniline: MW (exact): 287.06557 Da; H-bond donors: 1 |
| Quantified Difference | ΔMW = +28.03118 Da (9.8% increase); ΔHBD = -1 |
| Conditions | Calculated exact mass; HBD count per standard drug-likeness rules |
Why This Matters
A zero-donor, higher-MW compound will exhibit lower aqueous solubility, higher LogP, and different crystal packing compared to the N-H parent, directly impacting formulation, purification, and reactivity in non-polar media.
- [1] PubChem SID 29559034 for N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline (CSID:16462341), accessed 2026. View Source
